N-(3-chloro-2-methylphenyl)-2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetamide
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Overview
Description
N-(3-chloro-2-methylphenyl)-2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-substituted phenyl ring and a nitro-substituted pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetamide typically involves the reaction of 3-chloro-2-methylaniline with 4-nitro-3,5-dimethyl-1H-pyrazole-1-acetic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or dimethyl sulfoxide (DMSO).
Major Products Formed
Reduction: Formation of N-(3-amino-2-methylphenyl)-2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetamide.
Substitution: Formation of N-(3-substituted-2-methylphenyl)-2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetamide derivatives.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloro and pyrazole rings can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- 2-Chloro-N-(3-chloro-2-methylphenyl)nicotinamide
Uniqueness
N-(3-chloro-2-methylphenyl)-2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetamide is unique due to the presence of both a nitro-substituted pyrazole ring and a chloro-substituted phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H15ClN4O3 |
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Molecular Weight |
322.75g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C14H15ClN4O3/c1-8-11(15)5-4-6-12(8)16-13(20)7-18-10(3)14(19(21)22)9(2)17-18/h4-6H,7H2,1-3H3,(H,16,20) |
InChI Key |
QAVTZXXGQYIIGX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CN2C(=C(C(=N2)C)[N+](=O)[O-])C |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CN2C(=C(C(=N2)C)[N+](=O)[O-])C |
Origin of Product |
United States |
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